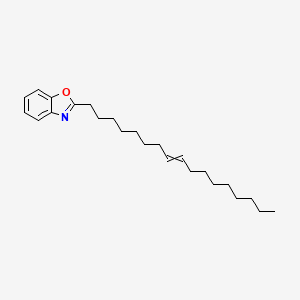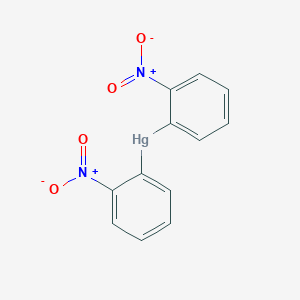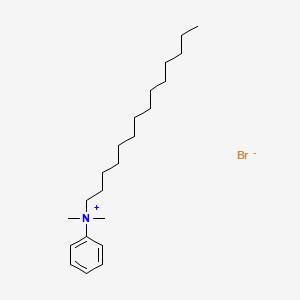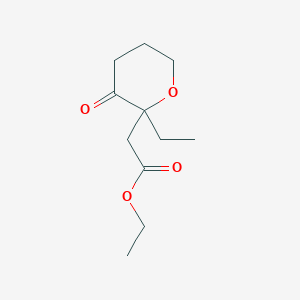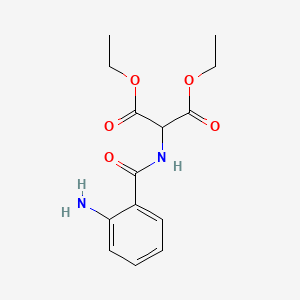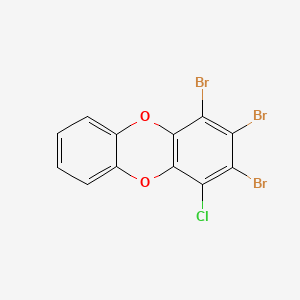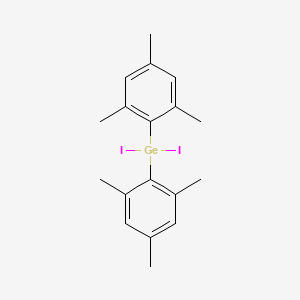![molecular formula C12H12O B14317067 Benzene, [3-(2-propynyloxy)-1-propenyl]- CAS No. 110966-13-7](/img/structure/B14317067.png)
Benzene, [3-(2-propynyloxy)-1-propenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [3-(2-propynyloxy)-1-propenyl]- is an organic compound with the molecular formula C₉H₈O It is a derivative of benzene, where the benzene ring is substituted with a 3-(2-propynyloxy)-1-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- typically involves the reaction of benzene with 3-(2-propynyloxy)-1-propenyl halides under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring reacts with the halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzene, [3-(2-propynyloxy)-1-propenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Benzene, [3-(2-propynyloxy)-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines, thiols.
科学的研究の応用
Benzene, [3-(2-propynyloxy)-1-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Benzene, [3-(2-propynyloxy)-1-propenyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles.
Nucleophilic Addition: The propynyloxy group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon atoms.
Radical Reactions: The compound can undergo radical reactions, where free radicals are generated and react with other molecules.
類似化合物との比較
Benzene, [3-(2-propynyloxy)-1-propenyl]- can be compared with other benzene derivatives such as:
Phenylpropenyl ether: Similar structure but lacks the propynyloxy group.
Allyl phenyl ether: Contains an allyl group instead of the propynyloxy group.
Phenyl allyl ether: Similar structure but with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
特性
CAS番号 |
110966-13-7 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
3-prop-2-ynoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-9H,10-11H2 |
InChIキー |
VMKISEXUKFXERZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


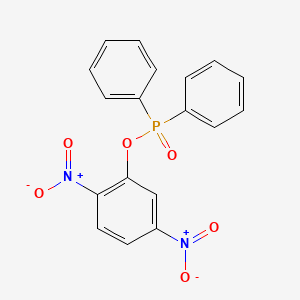
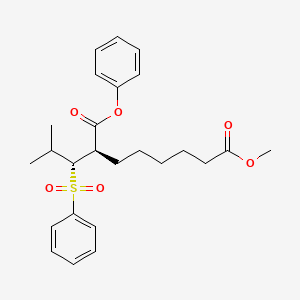
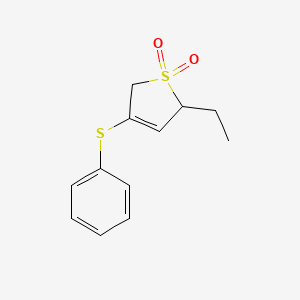

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
